molecular formula C9H9NO B8804621 1-(6-Vinylpyridin-3-YL)ethanone CAS No. 1259929-69-5

1-(6-Vinylpyridin-3-YL)ethanone

Cat. No.: B8804621
CAS No.: 1259929-69-5
M. Wt: 147.17 g/mol
InChI Key: PLIBXFMFBAMJME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Vinylpyridin-3-YL)ethanone is a useful research compound. Its molecular formula is C9H9NO and its molecular weight is 147.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

1259929-69-5

Molecular Formula

C9H9NO

Molecular Weight

147.17 g/mol

IUPAC Name

1-(6-ethenylpyridin-3-yl)ethanone

InChI

InChI=1S/C9H9NO/c1-3-9-5-4-8(6-10-9)7(2)11/h3-6H,1H2,2H3

InChI Key

PLIBXFMFBAMJME-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CN=C(C=C1)C=C

Origin of Product

United States

Synthesis routes and methods

Procedure details

The reaction mixture of 1-(6-bromopyridin-3-yl)ethanone (0.68 g, 3.41 mmol), 2,4,6-trivinyl-1,3,5,2,4,6-trioxatriborinane:pyridine (1:1) (0.57 g, 2.39 mmol), potassium carbonate (0.85 g, 6.14 mmol), and Pd(Ph3P)4 (0.16 g, 0.14 mmol) in acetonitrile (10 mL) was degassed with argon for 5 minutes. Then it was heated in the microwave for 30 min at 115° C. The organic phase was removed using a pipette, dried (MgSO4), filtered and concentrated and purified by flash chromatography (SiO2; heptane/EtOAc, gradient 20-80%). Yield: 0.36 g (72%).
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.57 g
Type
reactant
Reaction Step One
Quantity
0.85 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.16 g
Type
catalyst
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.